molecular formula C17H17N3O B2956958 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea CAS No. 941987-58-2

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea

Cat. No.: B2956958
CAS No.: 941987-58-2
M. Wt: 279.343
InChI Key: JAEQDUVAJLIWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(1H-indol-3-yl)-1-phenylcarbamate
  • 1-ethyl-3-(1H-indol-3-yl)-1-phenylthiourea
  • 1-ethyl-3-(1H-indol-3-yl)-1-phenylguanidine

Uniqueness

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of the indole and phenylurea moieties makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)17(21)19-16-12-18-15-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEQDUVAJLIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.